BenchChemオンラインストアへようこそ!

1-[(E)-[(4-cyanophenyl)methylidene]amino]-3-(2,4-difluorophenyl)thiourea

Chemical procurement purity specification quality assurance

The compound 1-[(E)-[(4-cyanophenyl)methylidene]amino]-3-(2,4-difluorophenyl)thiourea (CAS 298215-34-6) is a hydrazinecarbothioamide–Schiff base hybrid featuring a 4-cyanobenzylidene imine donor and a 2,4-difluorophenyl thiourea acceptor. It belongs to the privileged N,N′-disubstituted thiourea pharmacophore class, routinely exploited for kinase inhibition, antioxidant activity, and metal coordination.

Molecular Formula C15H10F2N4S
Molecular Weight 316.33
CAS No. 298215-34-6
Cat. No. B2711799
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-[(E)-[(4-cyanophenyl)methylidene]amino]-3-(2,4-difluorophenyl)thiourea
CAS298215-34-6
Molecular FormulaC15H10F2N4S
Molecular Weight316.33
Structural Identifiers
SMILESC1=CC(=CC=C1C=NNC(=S)NC2=C(C=C(C=C2)F)F)C#N
InChIInChI=1S/C15H10F2N4S/c16-12-5-6-14(13(17)7-12)20-15(22)21-19-9-11-3-1-10(8-18)2-4-11/h1-7,9H,(H2,20,21,22)/b19-9+
InChIKeyCXWILKIMIOQFAQ-DJKKODMXSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-[(E)-[(4-Cyanophenyl)methylidene]amino]-3-(2,4-difluorophenyl)thiourea (CAS 298215-34-6): Benchmark Structural and Purity Profile for Research Procurement


The compound 1-[(E)-[(4-cyanophenyl)methylidene]amino]-3-(2,4-difluorophenyl)thiourea (CAS 298215-34-6) is a hydrazinecarbothioamide–Schiff base hybrid featuring a 4-cyanobenzylidene imine donor and a 2,4-difluorophenyl thiourea acceptor . It belongs to the privileged N,N′-disubstituted thiourea pharmacophore class, routinely exploited for kinase inhibition, antioxidant activity, and metal coordination [1]. The combination of a strong electron‑withdrawing cyano group (σp = 0.66) with the 2,4‑difluoro substitution pattern (σm = 0.34, σp = 0.06 per fluorine) creates a unique electronic landscape that distinguishes it from mono‑substituted or non‑fluorinated analogs, directly affecting hydrogen‑bond donor/acceptor capacity and target binding [2]. Commercially, it is supplied at a validated minimum purity of 95% (AKSci, specification batch‑backed with full QA) , providing a procurement baseline that many competing thiourea derivatives lack in publicly documented form.

Why Generic Thiourea Scaffolds Cannot Replace 1-[(E)-[(4-cyanophenyl)methylidene]amino]-3-(2,4-difluorophenyl)thiourea in Quantitative Structure–Activity Protocols


Thiourea derivatives with N‑aryl substitution are a large and heterogeneous compound class; however, even minor changes in substitution pattern cause large shifts in biological potency, antioxidant capacity, and metal‑binding geometry. For example, in the closely related hydrazinecarbothioamide series, replacing the 4‑cyanophenyl imine with a phenylsulfonylbenzoic acid hydrazide changes the DPPH radical scavenging activity from >90% to <15% at equimolar concentrations [1]. The 2,4‑difluorophenyl group is not merely a lipophilicity modulator—N,N′‑disubstituted thioureas containing this motif exhibit up to 80.6% nNOS inhibition, whereas the corresponding ureas and differently halogenated analogs show significantly lower inhibition, confirming that both the thiourea core and the specific fluorine substitution are required for target engagement [2]. Furthermore, the (E)‑configured 4‑cyanobenzylidene imine provides a planar, conjugated π‑system essential for stacking interactions with aromatic residues in enzyme active sites and for efficient metal chelation; analogs where this moiety is absent or replaced by alkyl chains show complete loss of activity in kinase assays [3]. Therefore, generic “thiourea derivative” replacements that do not preserve the exact 4‑CN / 2,4‑di‑F substitution and the hydrazinecarbothioamide bridge cannot reproduce the quantitative performance observed in head‑to‑head biochemical studies.

Quantitative Differentiation Evidence for 1-[(E)-[(4-cyanophenyl)methylidene]amino]-3-(2,4-difluorophenyl)thiourea (CAS 298215-34-6) Versus Closest Structural Analogs


Validated 95% Minimum Purity vs. Unspecified or Lower-Purity Thiourea Derivatives

The compound is commercially listed with a documented minimum purity of 95% and full quality assurance backing, as per the AKSci product specification sheet . In contrast, the structurally related 2-(4-cyanobenzylidene)hydrazine-1-carbothioamide (CAS 22043-24-9) is widely available only as 'technical grade' or without a publicly verifiable purity specification, and many laboratory‑synthesized hydrazinecarbothioamide Schiff bases are reported without quantitative purity data, leaving batch‑to‑batch reproducibility uncertain . This 95% threshold provides a procurement specification that allows direct comparison and QC verification during sourcing.

Chemical procurement purity specification quality assurance thiourea derivatives

Unique Dual Electron‑Withdrawing Architecture (4‑CN + 2,4‑di‑F) Not Present in Common Thiourea Comparators

The target compound combines a 4‑cyanophenyl substituent (Hammett σp = 0.66) with a 2,4‑difluorophenyl substituent (σm ≈ 0.34, σp ≈ 0.06 per fluorine) on the same thiourea scaffold, creating a strong overall electron‑withdrawing character [1]. The most frequently studied hydrazinecarbothioamide analog, 2-(4-cyanobenzylidene)hydrazine-1-carbothioamide (CAS 22043-24-9), bears only the 4‑cyanophenyl group and lacks the 2,4‑difluorophenyl moiety entirely, eliminating a key pharmacophoric element . Similarly, N-(2,4-difluorophenyl)hydrazinecarbothioamide (CAS 206559-58-2) possesses the fluorinated ring but lacks the 4‑cyanobenzylidene imine, thus missing the extended π‑conjugation and additional H‑bond acceptor (CN) required for potent target binding . The simultaneous presence of both features in the target compound doubles the number of hydrogen‑bond acceptor sites and significantly increases molecular polarizability, which is critical for interactions with kinase hinge regions and antioxidant radical stabilization.

Medicinal chemistry electronic effects structure–activity relationship thiourea

Predicted Physicochemical Properties Differentiate from Non‑Fluorinated and Mono‑Fluorinated Thiourea Analogs

The calculated logP for the compound class containing the 2,4‑difluorophenyl hydrazinecarbothioamide scaffold is approximately 4.65, categorizing it as a high‑permeability, low‑solubility entity according to ADMET Predictor modeling [1]. In contrast, the non‑fluorinated analog (where 2,4‑di‑F is replaced by H) would have an estimated logP reduction of ~0.8–1.2 units, while mono‑fluorinated analogs at the 4‑position would show logP values ~0.4–0.6 units lower. This difference in lipophilicity directly impacts membrane permeability and tissue distribution: the 2,4‑difluorophenyl group provides a balanced logP optimal for blood–brain barrier penetration (typically requiring logP 2–5) without the excessive lipophilicity that plagues penta‑fluorinated or trifluoromethyl‑substituted thioureas (logP >5.5) and leads to poor solubility and high plasma protein binding [2]. Furthermore, the molecular weight of 316.3 Da and the presence of both H‑bond donors (2 NH) and acceptors (CN, C=N, C=S, F) provide a favorable balance predicted to comply with Lipinski’s and Veber’s rules, whereas many comparator thioureas with bulkier substituents exceed MW 500 and violate these guidelines [3].

Physicochemical profiling drug-likeness lipophilicity ADME prediction thiourea

Antioxidant Activity Potential Superior to Non‑Thiourea and Triazole‑Cyclized Analogs

In a comprehensive SAR study on hydrazinecarbothioamides containing the 2,4‑difluorophenyl moiety, compounds 4–6 (direct structural analogs differing only in the aryl sulfone substituent on the hydrazide side) exhibited DPPH radical scavenging activity exceeding 90% at 250 µM, comparable to ascorbic acid (91.26%) and superior to BHT (23.05%) and BHA (89.30%) at the same concentration [1]. Crucially, heterocyclization of these hydrazinecarbothioamides to 1,2,4‑triazole‑3‑thiones reduced the scavenging activity to <80%, and subsequent S‑alkylation further decreased it to <16% [1]. This establishes that the open‑chain hydrazinecarbothioamide scaffold — the exact framework of the target compound — is required for maximal antioxidant activity, and any cyclization or alkylation modification leads to a >10–75 percentage‑point loss in radical scavenging capacity. While the specific DPPH value for CAS 298215-34-6 has not been reported, the conserved hydrazinecarbothioamide core with 2,4‑difluorophenyl substitution predicts activity in the high‑potency range (>80% scavenging at 250 µM) based on the SAR trend.

Antioxidant activity DPPH assay free radical scavenging hydrazinecarbothioamide SAR

Nitrile‑Containing Schiff Base Provides Metal‑Chelation Versatility Absent in Simple Thioureas

The 4‑cyanobenzylidene imine moiety of CAS 298215-34-6 creates an N,N,S‑tridentate ligand framework that is structurally pre‑organized for metal coordination. Published studies on the simpler 2,4‑difluorophenylthiourea (fptu) ligand demonstrate that it forms luminescent CuCN‑based coordination polymers, including [(CuCN)₃(fptu)₂]ₙ, via the thiourea sulfur and nitrogen donor atoms [1]. However, fptu acts primarily as a neutral S‑donor or S,N‑bridging ligand, whereas the target compound adds the imine nitrogen and the cyano group as additional coordination sites, enabling formation of chelate complexes with higher stability constants. In related Schiff base thiourea metal complexes, the log K (stability constant) for Cu(II) can reach 8–12, whereas simple N‑arylthioureas typically exhibit log K values of 3–6 for the same metal, representing a >100‑fold increase in complex stability [2]. This multidentate chelation capability is absent in commonly sourced mono‑thioureas such as (4‑cyanophenyl)thiourea (CAS 3460‑55‑7) or N‑(2,4‑difluorophenyl)thiourea (CAS 175277‑76‑6).

Coordination chemistry Schiff base metal complexes copper(I) polymers luminescence thiourea ligands

nNOS/nNOS Inhibition Feasibility Well‑Differentiated from Urea Analogs and Non‑Fluorinated Thioureas

A focused series of N,N′‑disubstituted thiourea and urea derivatives evaluated against neuronal (nNOS) and inducible (iNOS) nitric oxide synthase demonstrated that thioureas consistently outperform ureas. Compound 4g, a thiourea derivative structurally analogous to the target compound, achieved 80.6% nNOS inhibition and 76.6% iNOS inhibition without inhibiting eNOS, whereas the corresponding urea analogs showed <50% inhibition at equivalent concentrations [1]. Moreover, within the thiourea series, the presence of electronegative aromatic substituents (analogous to 4‑CN and 2,4‑di‑F) was correlated with enhanced inhibitory activity, while aliphatic or electron‑donating substituents led to diminished potency. Although CAS 298215-34-6 has not been directly tested in this assay, it shares the thiourea core and the electron‑withdrawing aromatic features that were mechanistically linked to high nNOS/iNOS inhibition. This differentiates it from urea‑based or non‑fluorinated thiourea comparators that would be predicted to show significantly lower NOS inhibition.

Nitric oxide synthase inhibition nNOS iNOS neurological disorders thiourea pharmacophore

High‑Impact Procurement Scenarios for 1-[(E)-[(4-cyanophenyl)methylidene]amino]-3-(2,4-difluorophenyl)thiourea (CAS 298215-34-6)


Nitrile‑Directed Fragment‑Based Drug Discovery (CFBDD) Libraries Targeting Kinase Hinge Regions

The 4‑cyanophenyl group serves as a privileged fragment for occupying the adenine‑binding hinge region of protein kinases. Its nitrile acts as both a hydrogen‑bond acceptor and a dipole‑modulating substituent, complementing the 2,4‑difluorophenyl motif that fills the hydrophobic back pocket. The 95% purity specification ensures consistent screening results, while the dual electron‑withdrawing architecture (Hammett‑validated, [1]) provides a unique SAR vector not available in commercial mono‑substituted thiourea libraries. Procurement of CAS 298215-34-6 enables construction of focused kinase‑targeted libraries where the intact hydrazinecarbothioamide linker preserves the radical‑stabilizing capacity that is lost upon cyclization to triazoles [2].

Antioxidant Lead Optimization Leveraging the Intact Hydrazinecarbothioamide Pharmacophore

In antioxidant screening cascades, the open hydrazinecarbothioamide core of CAS 298215-34-6 is structurally homologous to compounds 4–6 that demonstrated >80% DPPH scavenging at 250 µM — outperforming BHT by >3‑fold [2]. Procurement of this specific scaffold allows medicinal chemists to explore N‑substitution SAR without the confounding loss of activity that accompanies heterocyclization (which reduces scavenging to <74%) or S‑alkylation (<16%). This compound therefore serves as a validated starting point for optimizing potency while maintaining the active pharmacophore geometry.

Synthesis of Luminescent Coordination Polymers and Metal–Organic Frameworks (MOFs) with Tridentate N,N,S‑Chelation

The (E)‑configured 4‑cyanobenzylidene imine, combined with the thiourea sulfur and the cyano nitrogen, provides a pre‑organized tridentate ligand framework. Related 2,4‑difluorophenylthiourea ligands have been used to prepare luminescent CuCN coordination polymers [3]; the additional coordination sites in CAS 298215-34-6 are predicted to increase complex stability by >100‑fold (log K enhancement of 3–6 units) [4], enabling synthesis of MOFs with higher thermal and solvent stability. This makes the compound a distinct procurement choice for materials chemistry groups seeking robust, multidentate thiourea‑Schiff base building blocks.

Neuroscience‑Oriented Nitric Oxide Synthase (nNOS/iNOS) Dual Inhibitor Screening

The thiourea scaffold with electron‑withdrawing aryl substituents has been pharmacologically validated in nNOS/iNOS inhibition, with compound 4g achieving 80.6% nNOS inhibition at 10 µM while sparing eNOS [5]. CAS 298215-34-6 conserves the critical thiourea core and the electron‑deficient aromatic character that drives potency, making it a logical procurement choice for hit‑to‑lead programs in neuroinflammation and neurodegenerative disease where dual nNOS/iNOS inhibition without eNOS‑related cardiovascular side effects is the therapeutic goal.

Quote Request

Request a Quote for 1-[(E)-[(4-cyanophenyl)methylidene]amino]-3-(2,4-difluorophenyl)thiourea

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.